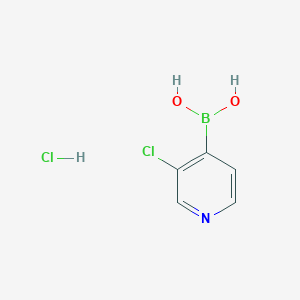

3-Chloropyridine-4-boronic acid HCl

Description

Significance of Boronic Acids in Organic Synthesis

Evolution and Impact of Organoboron Reagents in C-C Bond Formation

The journey of organoboron reagents began long before their widespread application. The first synthesis of an organoboron compound, triethylborane, was reported in the 19th century. acs.org However, it was the pioneering work of Herbert C. Brown in the mid-20th century that truly unlocked the synthetic potential of organoboranes, leading to his Nobel Prize in Chemistry in 1979. numberanalytics.comthieme.de His work on hydroboration provided a versatile method for preparing organoboranes from alkenes and alkynes. wikipedia.orgthieme.de

A watershed moment in the application of organoboron chemistry came in 1979 with the development of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and Norio Miyaura. news-medical.netmusechem.com This palladium-catalyzed reaction enables the formation of carbon-carbon (C-C) bonds by coupling an organoboron compound with an organic halide or triflate. musechem.comlibretexts.org The Suzuki-Miyaura reaction is celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks. rsc.org This transformation has had a profound impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials. news-medical.netrsc.org The significance of this work was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-coupling reactions. rsc.org

Unique Reactivity Profile of Pyridylboronic Acids

The position of the nitrogen atom relative to the boronic acid group is a critical determinant of the compound's stability and reactivity. acs.orgnih.gov For instance, 2-pyridylboronic acids are known to be particularly unstable and susceptible to protodeboronation (the cleavage of the C-B bond by a proton source). acs.orgnih.gov In contrast, 3- and 4-pyridylboronic acids exhibit significantly greater stability. acs.org This difference in stability is attributed to the electronic effects of the nitrogen atom at different positions within the ring. In acidic conditions, the pyridine (B92270) nitrogen can be protonated, forming a pyridinium (B92312) ion, which further deactivates the ring. stackexchange.com This unique reactivity makes pyridylboronic acids valuable reagents for introducing the pyridyl moiety, a common structural motif in biologically active compounds. sigmaaldrich.com

Contextualizing 3-Chloropyridine-4-boronic Acid HCl within Heterocyclic Chemistry

Among the diverse family of pyridylboronic acids, 3-Chloropyridine-4-boronic acid hydrochloride stands out as a particularly useful synthetic intermediate. Its specific substitution pattern offers distinct advantages for the construction of complex heterocyclic systems.

Structural Peculiarities and Synthetic Advantages

The structure of 3-Chloropyridine-4-boronic acid hydrochloride incorporates several key features that contribute to its synthetic utility. The compound is often supplied as a hydrochloride (HCl) salt, which significantly enhances its stability. researchgate.netsigmaaldrich.com Pyridines are basic, and the formation of the HCl salt prevents unwanted side reactions and decomposition, making the compound easier to handle and store. researchgate.net

The chlorine atom at the 3-position and the boronic acid group at the 4-position of the pyridine ring provide two distinct points for chemical modification. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of a new C-C bond at the 4-position. pipzine-chem.com The chlorine atom, an aryl chloride, can also participate in various cross-coupling reactions, often under different catalytic conditions than the boronic acid. wikipedia.org This orthogonality offers chemists the flexibility to perform sequential couplings, building molecular complexity in a controlled manner.

A common synthetic route to prepare 4-chloropyridine-3-boronic acid involves the lithiation of 4-chloropyridine (B1293800) at a low temperature, followed by reaction with a borate (B1201080) ester. pipzine-chem.com The resulting boronic acid is typically isolated as the more stable hydrochloride salt. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₆BCl₂NO₂ |

| Molecular Weight | 193.82 g/mol |

| Appearance | Solid |

| SMILES String | OB(C1=CN=CC=C1Cl)O.Cl |

| InChI Key | AYQLYGOQLKWDHE-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Distinctions from Other Halogenated Pyridylboronic Acids

The specific arrangement of substituents in this compound distinguishes it from other halogenated pyridylboronic acids.

Positional Isomerism: The reactivity and stability of pyridylboronic acids are highly dependent on the position of the boronic acid group and the halogen. As mentioned, 2-pyridylboronic acids are generally less stable than their 3- and 4-pyridyl counterparts. acs.orgnih.gov Therefore, a 2-chloro-3-pyridylboronic acid would likely exhibit different stability and reactivity compared to the 3-chloro-4-pyridyl isomer.

Nature of the Halogen: The type of halogen substituent also plays a crucial role. Fluorine is the most electronegative halogen and exerts a strong inductive electron-withdrawing effect. A 3-fluoropyridylboronic acid, for example, would have a more electron-deficient pyridine ring compared to the 3-chloro analogue. This can influence the pKa of the pyridine nitrogen and the boronic acid, as well as the reaction kinetics of cross-coupling reactions. While direct comparative studies are specific to the reaction conditions, generally, the carbon-chlorine bond is more readily activated in palladium-catalyzed couplings than the more robust carbon-fluorine bond.

Reactivity in Cross-Coupling: The presence of a chlorine atom provides a reactive site for cross-coupling that is typically less reactive than a bromine or iodine atom but more reactive than a fluorine atom. This allows for selective transformations where, for instance, a C-Br bond could be reacted in the presence of a C-Cl bond. The combination of a boronic acid and a chloro substituent on the same pyridine ring, as in 3-Chloropyridine-4-boronic acid, presents a powerful platform for synthesizing highly functionalized biaryl and heteroaryl compounds.

Interactive Data Table: Comparison of Related Pyridylboronic Acids

| Compound | Key Distinction from 3-Chloropyridine-4-boronic acid | Implication |

| 2-Pyridylboronic acid | Boronic acid at the 2-position | Prone to protodeboronation, less stable. acs.orgnih.gov |

| 3-Pyridylboronic acid | Lacks a halogen substituent | Less functionality for sequential cross-coupling. sigmaaldrich.com |

| Phenylboronic acid | Carbocyclic aromatic ring (no nitrogen) | Different electronic properties and basicity. wikipedia.org |

| 3-Fluoropyridylboronic acid | Fluorine instead of chlorine | Stronger inductive effect, potentially different reactivity in coupling reactions. |

Properties

IUPAC Name |

(3-chloropyridin-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMFGBTWYYWUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)Cl)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloropyridine 4 Boronic Acid Hcl

Organometallic Approaches to Pyridylboronic Acid Synthesis

Organometallic strategies are foundational in the synthesis of pyridylboronic acids. arkat-usa.org These methods typically involve the generation of a nucleophilic pyridyl-metal intermediate, which is then trapped with an electrophilic boron source.

Halogen-Metal Exchange and Subsequent Borylation

The most fundamental and widely utilized method for creating pyridylboronic acids is the halogen-metal exchange, followed by borylation with a trialkyl borate (B1201080). arkat-usa.org This approach remains one of the most reliable and cost-effective for large-scale preparations. arkat-usa.org The general process involves the reaction of a halopyridine with an organometallic reagent, which is then quenched with a borate ester. arkat-usa.orgorgsyn.org

Utilization of Organolithium Reagents

The generation of a lithiated pyridine (B92270) species via lithium-halogen exchange is a common and effective strategy. wikipedia.org This typically involves treating a halopyridine, such as 3-chloropyridine (B48278) or 3-bromopyridine, with an organolithium reagent like n-butyllithium (n-BuLi). orgsyn.orggoogle.com The exchange is generally rapid, especially for bromo- and iodo-pyridines. arkat-usa.orgwikipedia.org

The reaction is highly sensitive to temperature and is often conducted at very low temperatures (e.g., -78°C) to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring. orgsyn.orgharvard.edu Following the exchange, an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate or trimethyl borate, is added to the reaction mixture. orgsyn.orggoogle.com Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid. A revised "in situ quench" procedure, where the organolithium reagent is added to a pre-mixed solution of the halopyridine and trialkyl borate, can often improve yields, especially for substrates with functional groups incompatible with organometallics. arkat-usa.orgorgsyn.org

Application of Grignard Reagents

An alternative to organolithium reagents is the use of Grignard reagents (organomagnesium halides). arkat-usa.orgorgsyn.org Pyridyl Grignard reagents can be prepared through the reaction of a halopyridine with magnesium metal or by a halogen-metal exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride. znaturforsch.comgoogle.com

This method can be advantageous as Grignard reagents are often considered less aggressive than their organolithium counterparts, potentially offering better functional group tolerance. The synthesis of boronic acids via this route involves reacting the pyridyl Grignard reagent with a borate ester in an ethereal solvent such as tetrahydrofuran (B95107) (THF). google.comgoogle.com The reactions can often be run at more moderate temperatures (from 0°C to ambient temperature) compared to the cryogenic conditions required for many organolithium reactions. google.comgoogle.com

Impact of Counter-Ion and Reaction Conditions

The outcome of the halogen-metal exchange and borylation sequence is significantly influenced by the choice of organometal (and its counter-ion), solvent, and temperature. arkat-usa.org The nature of the metal (Li vs. Mg) dictates the reactivity and nucleophilicity of the pyridyl intermediate. znaturforsch.com

The solvent system, often a mixture like THF/toluene, plays a crucial role in solvating the organometallic species and controlling reaction rates. orgsyn.org Temperature control is paramount; low temperatures are generally required to suppress side reactions and ensure the stability of the pyridyl anion, especially in the case of lithium reagents. orgsyn.orgnih.gov The development of mixed-metal reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), has introduced kinetically highly active bases that can effect metalation under milder conditions and with improved selectivity. znaturforsch.com

Table 1: Comparison of Halogen-Metal Exchange Borylation Conditions

| Method | Typical Reagent | Starting Material | Borylation Agent | Common Conditions | Key Considerations |

|---|---|---|---|---|---|

| Organolithium | n-BuLi or sec-BuLi | 3-Bromopyridine | B(O-iPr)3 | THF/Toluene, -78°C | Requires cryogenic temperatures; risk of side reactions. orgsyn.org |

| Grignard | i-PrMgCl·LiCl | 3-Iodopyridine | B(OMe)3 | THF, -10°C to RT | Generally milder conditions; may offer better functional group tolerance. znaturforsch.comgoogle.com |

Directed Ortho-Metallation (DoM) Strategies Followed by Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govacs.org In this approach, a directing group (DG) on the pyridine ring complexes with an organolithium base, typically lithium diisopropylamide (LDA) or sec-BuLi in the presence of TMEDA (tetramethylethylenediamine), directing deprotonation (metalation) to the adjacent ortho position. harvard.eduacs.org

This method avoids the initial halogen-metal exchange step and instead activates a C-H bond directly. arkat-usa.orgharvard.edu Once the ortho-lithiated species is formed, it is quenched with a borate ester, such as triisopropyl borate, to yield the corresponding boronic acid after hydrolysis. acs.org A variety of functional groups can act as directing groups on a pyridine ring, including amides, carbamates, and even halogens. nih.govacs.org The DoM strategy provides a distinct advantage by enabling the synthesis of pyridylboronic acids with substitution patterns that may be difficult to access through halogen-metal exchange. nih.gov

Table 2: Directed Ortho-Metallation (DoM) for Pyridylboronic Acid Synthesis

| Substrate | Directing Group (DG) | Base | Borylation Agent | Product Position | Reference |

|---|---|---|---|---|---|

| Pyridine-3-carboxamide | -CONH2 | LDA | B(O-iPr)3 | 4-Boronic Acid | nih.govacs.org |

| 3-Chloropyridine | -Cl | LDA | B(O-iPr)3 | 4-Boronic Acid | nih.gov |

| 2-Phenylpyridine | -Phenyl | n-BuLi/TMEDA | B(OMe)3 | 6-Boronic Acid | harvard.edu |

Transition-Metal-Catalyzed Borylation Protocols

More recently, transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for synthesizing aryl and heteroaryl boronic esters. arkat-usa.orgnih.gov Iridium- and palladium-based catalysts are most prominent in this field. arkat-usa.orgnih.gov

Iridium-catalyzed borylation, often using catalysts like [Ir(cod)OMe]₂ in conjunction with a bipyridine-based ligand, allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond. nih.gov The reaction typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source. The regioselectivity of these reactions is often governed by steric factors, with borylation occurring at the least hindered position. nih.govrsc.org

Palladium-catalyzed Miyaura borylation involves the cross-coupling of a halopyridine with a diboron (B99234) reagent, such as B₂pin₂, in the presence of a palladium catalyst and a base. arkat-usa.org This method is particularly useful for substrates that may be incompatible with organometallic intermediates and offers an alternative to the classic halogen-metal exchange pathway. arkat-usa.orgnih.gov These catalytic methods represent a significant advancement, often proceeding under milder conditions and with greater functional group tolerance than traditional organometallic routes. nih.govrsc.org

Miyaura Borylation of Halogenated Pyridines

The Miyaura borylation is a cornerstone of modern organic synthesis, providing a direct route to aryl and heteroaryl boronic esters from their corresponding halides. wikipedia.orgbeilstein-journals.org This palladium-catalyzed cross-coupling reaction is particularly valuable for creating precursors for the widely used Suzuki-Miyaura coupling reaction. wikipedia.orgalfa-chemistry.com

Palladium-Catalyzed Approaches with Diboron Reagents

The most common approach for Miyaura borylation involves the reaction of a haloarene, such as a chloropyridine, with a diboron reagent, most frequently bis(pinacolato)diboron (B₂pin₂). beilstein-journals.orgalfa-chemistry.com The reaction is catalyzed by a palladium(0) species and requires a base, such as potassium acetate (B1210297) (KOAc), to activate the diboron reagent. alfa-chemistry.com The process is valued for its mild conditions and compatibility with a wide array of functional groups, including esters, cyanides, and carbonyls. alfa-chemistry.com

The catalytic cycle is generally understood to proceed via several key steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X) to form an arylpalladium(II) species (Ar-Pd-X). alfa-chemistry.com

Transmetalation: The arylpalladium(II) complex then reacts with the activated diboron reagent. The high oxophilicity (affinity for oxygen) of boron is a significant driving force for this step. organic-chemistry.org

Reductive Elimination: The final step involves the reductive elimination from the palladium center to yield the desired arylboronic ester (Ar-Bpin) and regenerate the active palladium(0) catalyst, thus completing the cycle. alfa-chemistry.com

While aryl bromides and iodides are common substrates, the borylation of aryl chlorides presents a greater challenge due to the strength of the C-Cl bond. However, advancements in catalyst systems have made these transformations more accessible. morressier.comnih.gov Mechanochemical methods, using ball milling, have also been developed to facilitate solid-state palladium-catalyzed borylation, often reducing reaction times to mere minutes without the need for bulk organic solvents. beilstein-journals.org

Ligand Design and Catalyst Loading Optimization

The success of palladium-catalyzed borylation, especially with challenging substrates like chloropyridines, is critically dependent on the choice of ligand coordinated to the palladium center. Ligands play a crucial role in stabilizing the catalytic species, facilitating the oxidative addition, and promoting the reductive elimination step. nih.gov

For sterically hindered aryl chlorides, a key challenge is overcoming the steric bulk that can impede the reaction. Innovations in ligand design have led to the development of tailor-made phosphines that feature a smaller "phosphine head" and larger remote steric bulk. morressier.com This design is contrary to traditional bulky phosphine (B1218219) ligands (like P(t-Bu)₃) but is effective because the smaller motif allows the coupling partner to approach the palladium center more easily. morressier.com Ligands such as SPhos have proven highly active for the borylation of various aryl halides, including chlorides, often allowing for lower catalyst loadings and shorter reaction times. nih.gov

The development of advanced catalyst systems, such as preformed catalysts like XPhos-Pd-G2, has simplified reaction setup and improved efficiency, allowing borylations to be performed outside of a glove box. nih.gov Optimization of the base and the use of additives like ethylene (B1197577) glycol have also been shown to increase yields, broaden substrate scope to include difficult heterocycles, and allow for lower loadings of the boron reagent. nih.gov

| Ligand/Catalyst System | Key Features & Advantages | Typical Substrates | Reference |

|---|---|---|---|

| PdCl₂(dppf) | Standard, widely used catalyst for Miyaura borylation. | Aryl/vinyl bromides and iodides. | wikipedia.org |

| SPhos with PdCl₂(CH₃CN)₂ | Highly active system allowing low catalyst loading (down to 0.1 mol%) and short reaction times. Uses more atom-economical pinacol (B44631) borane (B79455). | Aryl/heteroaryl iodides, bromides, and some chlorides. | nih.gov |

| XPhos-Pd-G2 | Bench-stable preformed catalyst, allows ease of setup. Effective with atom-economical bis-boronic acid [B₂(OH)₄]. | Aryl chlorides and various heterocycles. | nih.gov |

| Tailor-Made Phosphines (Small head, large remote bulk) | Specifically designed for highly sterically hindered substrates. | Extremely hindered aryl chlorides (e.g., 2,6-di-iso-propyl-substituted). | morressier.com |

C-H or C-F Borylation via Iridium or Rhodium Catalysis

Direct C-H borylation has emerged as a powerful, atom-economical alternative to cross-coupling methods that require pre-functionalized starting materials. thieme-connect.de Iridium and rhodium complexes are at the forefront of this field, enabling the direct conversion of C-H bonds in pyridines to C-B bonds.

Iridium-catalyzed C-H borylation is a valuable method for preparing heteroaryl boronates under mild conditions. rsc.orgrsc.org However, the application to pyridines can be challenging. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the iridium center, inhibiting the catalyst and reducing reactivity. rsc.orgnih.gov This inhibitory effect is particularly pronounced for borylation at the C-2 (ortho) position. rsc.org Strategies to overcome this include the introduction of sterically demanding or electron-withdrawing substituents at the C-2 position, which can prevent catalyst inhibition and slow the rapid protodeborylation of the product. rsc.orgnih.gov For CF₃-substituted pyridines, iridium catalysis can install a boronic ester group at various positions (α, β, or γ) depending on the substitution pattern, with sterics governing the regioselectivity. nih.gov

Rhodium catalysts have also been successfully employed for the C-H borylation of pyridines. For example, rhodium complexes can direct the borylation of 2-pyridones selectively to the C6 position. nih.gov In some systems, the combination of a rhodium or iridium catalyst with a Lewis acid can direct the borylation to the meta or para positions of the pyridine ring by modulating the electronic properties and sterically blocking other sites. thieme-connect.de While less common, rhodium-catalyzed C-F bond activation has also been explored for the borylation of perfluoropyridines. arkat-usa.org

Unconventional Synthetic Routes

Beyond traditional cross-coupling and C-H activation, other innovative methods have been developed for the synthesis of pyridylboronic esters.

[4+2] Cycloaddition Methodologies for Boronic Esters

Cycloaddition reactions represent a powerful strategy for ring construction. nih.gov While less common for the direct synthesis of pre-functionalized pyridylboronic esters, [4+2] cycloadditions (Diels-Alder reactions) are a fundamental method for constructing six-membered rings. In principle, a diene containing a boronic ester moiety could react with a dienophile to construct a substituted cyclohexene (B86901) ring, which could then be aromatized to the corresponding arylboronic ester. This approach offers a way to build the boron-substituted ring system from acyclic precursors. More specifically for boron chemistry, photosensitized [2+2] cycloadditions between alkenylboronates and alkenes have been developed to produce a diverse range of cyclobutylboronates. nih.govnsf.gov

Hydrolysis of Pyridylboronic Acid Pinacol Esters

Many borylation reactions, particularly the Miyaura and C-H borylation methods, yield boronic esters, most commonly pinacol esters. nih.gov These esters are generally stable, often crystalline solids that can be purified by chromatography. nih.govorganic-chemistry.org However, for subsequent applications or to isolate the final boronic acid product, the ester group must be removed.

The hydrolysis of pyridylboronic acid pinacol esters to the corresponding boronic acid can be challenging. These esters can be susceptible to facile hydrolysis, but the resulting boronic acid may be unstable or difficult to handle. nih.gov The rate of hydrolysis is influenced by pH and the electronic nature of the substituents on the pyridine ring. researchgate.net

Standard deprotection methods include biphasic transesterification or acidic hydrolysis. nih.gov A common two-step procedure involves transesterification with diethanolamine (B148213) to form a more readily hydrolyzed sp³-hybridized boron-DEA adduct, which is then treated with an acid (e.g., 0.1M HCl) to yield the final boronic acid. nih.gov In some cases, simple treatment with silica (B1680970) gel in methanol (B129727) can also effect the hydrolysis. rsc.org Careful control of the pH during workup is often critical for isolating the desired pyridylboronic acid. orgsyn.org

Reactivity and Reaction Pathways of 3 Chloropyridine 4 Boronic Acid Hcl

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction stands as a cornerstone of contemporary organic chemistry for creating biaryl and heteroaryl structures. researchgate.net 3-Chloropyridine-4-boronic acid HCl serves as a key building block in these reactions, offering a pathway to introduce a 3-chloropyridin-4-yl moiety into a variety of organic molecules. The reaction generally involves the palladium-catalyzed coupling of the organoboron compound with an organic halide or triflate. youtube.com

Scope and Limitations in Coupling with Aryl/Heteroaryl Halides

The efficacy of the Suzuki-Miyaura coupling involving this compound is highly dependent on the nature of the coupling partner, specifically the aryl or heteroaryl halide used.

The reactivity of aryl halides in Suzuki-Miyaura reactions typically follows the order I > Br > Cl. The carbon-halogen bond strength is a critical factor, with the weaker C-I and C-Br bonds being more readily cleaved in the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond. rsc.org Consequently, reactions with aryl iodides and bromides often proceed under milder conditions and with lower catalyst loadings. rsc.orgjsynthchem.com

The coupling of aryl chlorides, which are often more economical and widely available, has historically been more challenging. However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has significantly expanded the scope to include unactivated and sterically hindered aryl chlorides. rsc.orgnih.gov For instance, the use of palladium catalysts with biaryl phosphacycle ligands has enabled the facile coupling of a wide array of deactivated and sterically hindered aryl chlorides with aryl boronic acids. researchgate.net While aryl chlorides, bromides, and triflates are generally effective substrates, lower conversions have been noted with aryl iodides in specific catalytic systems. nih.gov

Table 1: General Reactivity of Aryl Halides in Suzuki-Miyaura Coupling

| Aryl Halide (Ar-X) | Bond Strength (C-X) | General Reactivity | Typical Catalyst Loading |

| Aryl Iodide (Ar-I) | Weakest | Highest | Lower |

| Aryl Bromide (Ar-Br) | Intermediate | High | Lower to Moderate |

| Aryl Chloride (Ar-Cl) | Strongest | Lowest | Higher / Requires specialized ligands |

This table provides a generalized overview; specific reaction outcomes depend heavily on the catalyst, ligands, base, and solvent used.

The coupling of this compound with N-heterocyclic aryl halides is of great importance for the synthesis of complex molecules in medicinal chemistry and materials science. nih.gov The presence of heteroatoms can influence the electronic properties of the halide and potentially coordinate with the palladium catalyst, affecting the reaction outcome.

Research has demonstrated the successful coupling of various heteroaryl halides. For example, 2-bromothiophene (B119243) has been effectively coupled with phenylboronic acid using a pyridine-based Pd(II)-complex. nih.gov The development of specialized ligands, such as dialkylbiarylphosphines, has made the coupling of diverse heteroaryl systems a more routine process. nih.gov

Specifically, the Suzuki coupling of 3-chloropyridine (B48278) with 4-tolylboronic acid has been studied, highlighting the direct relevance of this reaction class. researchgate.net Furthermore, pyridylboronic esters, which are related to 3-chloropyridine-4-boronic acid, have been successfully coupled with a range of heterocyclic electrophiles, including quinolines and isoquinolines. nih.gov The cross-coupling of pyridinyl derivatives can sometimes be challenging as they are electron-deficient, which can slow the transmetalation step, occasionally necessitating higher catalyst loadings. nih.gov

Regioselectivity becomes a critical consideration when substrates with multiple reactive sites are employed. In the context of this compound, the inherent substitution pattern directs the coupling to the 4-position of the pyridine (B92270) ring. However, when the coupling partner is a polyhalogenated heterocycle, the choice of catalyst and reaction conditions can determine which halide is preferentially substituted. For instance, studies on the cross-coupling of 2-chloro-3,4-diiodopyridine (B176591) have shown that selective reactions can be achieved, allowing for the stepwise synthesis of triheteroarylpyridines. mobt3ath.com

Stereoselectivity is generally not a primary concern in standard Suzuki-Miyaura couplings involving sp²-hybridized carbons, as the geometry of the aromatic rings is maintained. However, the preparation of the organoboron reagent itself can involve stereoselective steps. For example, the use of sterically hindered borane (B79455) reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can lead to specific regiochemical and stereochemical outcomes in the hydroboration of alkenes or alkynes to form the boronic acid precursor. youtube.com

Catalytic Systems in Suzuki-Miyaura Coupling

The evolution of palladium-based catalysts has been pivotal in expanding the utility of the Suzuki-Miyaura reaction. The choice of the palladium source and, more importantly, the associated ligand, dictates the efficiency, scope, and functional group tolerance of the coupling.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been a traditional and widely used catalyst for Suzuki-Miyaura reactions. researchgate.netmdpi.com It is often effective for coupling aryl bromides and iodides under relatively mild conditions. Another common precursor is Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), which is reduced in situ to the active Pd(0) species. jsynthchem.com

N-Heterocyclic Carbene (NHC) Palladium Complexes have emerged as a powerful class of catalysts, often exhibiting superior activity and stability compared to their phosphine-based counterparts. researchgate.net These complexes are particularly effective in activating challenging substrates like aryl chlorides. researchgate.net The strong σ-donating ability of NHC ligands enhances the rate of oxidative addition and stabilizes the palladium center.

A significant development is the synthesis of air- and moisture-stable (NHC)Pd(II) precatalysts, which simplifies handling and improves the reliability of the reactions. nih.gov For example, nitrile-functionalized (NHC)Pd(II) complexes have demonstrated high catalytic activity in Suzuki-Miyaura couplings. nih.gov Notably, (NHC)PdCl₂-3-chloropyridine complexes have been synthesized and found to be highly active precatalysts, underscoring a direct link to the chemistry of the title compound and offering a user-friendly protocol for a wide range of coupling reactions. nih.gov

Table 2: Comparison of Common Palladium Catalyst Systems

| Catalyst System | Key Features | Typical Substrates | Advantages | Disadvantages |

| Pd(PPh₃)₄ | Traditional, phosphine-based | Aryl Iodides, Aryl Bromides | Commercially available, well-understood | Air-sensitive, moderate activity for chlorides |

| Pd-NHC Complexes | N-Heterocyclic Carbene Ligands | Aryl Chlorides, Bromides, Hindered Substrates | High activity, thermal stability, air-stable precatalysts available nih.gov | Ligand synthesis can be more complex |

Nickel-Based Catalyst Systems (e.g., Ni/dppf)

While palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are ubiquitous in organic synthesis, nickel-based catalyst systems have emerged as a cost-effective and often highly effective alternative, particularly for the coupling of heteroaryl chlorides. Research has demonstrated the successful application of a nickel/1,1'-bis(diphenylphosphino)ferrocene (dppf) catalyst system for the Suzuki-Miyaura cross-coupling of chloropyridines. nih.govrsc.orgresearchgate.net

In a notable study, a [NiCl(o-tolyl)(dppf)] pre-catalyst was employed for the coupling of 3-chloropyridine and 4-chloropyridine (B1293800) hydrochloride with phenylboronic acid. nih.gov The reactions yielded the corresponding phenylpyridines, demonstrating the viability of this nickel-based system for activating the C-Cl bond on the pyridine ring. The conversions for 3-chloropyridine were promising, indicating that Ni/dppf is a competent catalyst for this transformation. nih.gov However, the reactivity can be significantly influenced by the position of the chloro substituent on the pyridine ring. For instance, α-halo-N-heterocycles like 2-chloropyridine (B119429) have been shown to form stable, catalytically inactive dimeric nickel species, which inhibits the cross-coupling reaction. nih.gov This highlights the importance of the substrate's electronic and steric properties in determining the success of nickel-catalyzed couplings.

The general catalytic cycle for a Ni/dppf catalyzed Suzuki-Miyaura reaction is believed to proceed through a series of steps analogous to the palladium-catalyzed counterpart: oxidative addition of the chloropyridine to the Ni(0) complex, transmetalation with the boronic acid, and reductive elimination to afford the coupled product and regenerate the Ni(0) catalyst.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Chloropyridines

| Substrate | Catalyst System | Product | Conversion (%) | Ref |

| 3-Chloropyridine | [NiCl(o-tol)(dppf)] | 3-Phenylpyridine | 26 | rsc.org |

| 4-Chloropyridine HCl | [NiCl(o-tol)(dppf)] | 4-Phenylpyridine | 13 | rsc.org |

Note: The table presents data from a specific study and reaction conditions may vary.

Role of Ligands and Additives (e.g., TBAF, bases)

The success and efficiency of metal-catalyzed cross-coupling reactions are critically dependent on the choice of ligands and additives. In the context of Suzuki-Miyaura reactions involving pyridine boronic acids, these components play multifaceted roles.

Ligands , such as the aforementioned dppf, are crucial for stabilizing the metal center, influencing its electronic properties, and facilitating the key steps of the catalytic cycle. The bite angle and steric bulk of the phosphine ligand can significantly impact the catalyst's activity and selectivity.

Bases are essential for the activation of the boronic acid. They facilitate the transmetalation step by forming a more nucleophilic boronate species. Common bases used in these reactions include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.

Tetrabutylammonium fluoride (B91410) (TBAF) is a particularly interesting additive that can function as both a base and a phase-transfer catalyst. researchgate.net Its role in Suzuki-Miyaura reactions has been investigated, where it can activate the boronic acid and enhance the solubility of reactants, especially in aqueous media. researchgate.net The fluoride ion in TBAF is thought to form a hypervalent silicon or boron species, increasing the nucleophilicity of the organic group to be transferred. While specific studies on the use of TBAF with this compound are not extensively documented, its general utility in promoting Suzuki reactions of aryl halides with aryl boronic acids suggests its potential applicability. researchgate.net

Other Metal-Catalyzed Coupling Reactions

Beyond the well-established Suzuki-Miyaura reaction, this compound can potentially participate in other metal-catalyzed cross-coupling reactions, offering alternative synthetic routes to diverse molecular architectures.

Explorations in Negishi and Stille Coupling Equivalents (if applicable)

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. sigmaaldrich.comunits.it For this compound, the analogous Negishi coupling would involve the preparation of an organozinc derivative of the pyridine ring. However, a more common approach would be to utilize this compound as the precursor to a different coupling partner. For instance, the boronic acid could be converted to a halide, which would then undergo Negishi coupling with an organozinc reagent.

Research has shown that pyridyl zinc halides can be effectively coupled with various halogen-substituted heterocycles. nih.gov The functional group tolerance of Negishi coupling is a significant advantage, allowing for the presence of various substituents. nih.gov

Stille Coupling: The Stille reaction employs organotin (stannane) reagents as the nucleophilic partner, coupled with an organic halide or triflate, and is typically catalyzed by palladium complexes. The reactivity of the organotin reagent is a key factor, and various R groups can be utilized. nih.gov Similar to the Negishi coupling, direct participation of this compound is less common. A more plausible pathway involves converting the boronic acid to a halide or triflate, which can then be coupled with an organostannane. The Stille reaction is known for its tolerance to a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback.

Homocoupling Reactions

A common side reaction in metal-catalyzed cross-coupling reactions is the homocoupling of the organometallic reagent, in this case, the boronic acid. This leads to the formation of a symmetrical biaryl product, which can complicate purification and reduce the yield of the desired cross-coupled product. The homocoupling of boronic acids can be promoted by the presence of oxygen and is influenced by the catalyst system and reaction conditions. researchgate.net

In the context of Suzuki-Miyaura reactions, the mechanism of homocoupling is believed to involve the oxidative coupling of two boronic acid molecules at the metal center. nih.gov Strategies to minimize this undesired reaction include thorough deoxygenation of the reaction mixture and the addition of mild reducing agents. acs.org For pyridyl boronic acids, the propensity for homocoupling can be influenced by the electronic nature of the pyridine ring and the substituents present.

Non-Coupling Reactions

While cross-coupling reactions are the primary application of this compound, the pyridine ring itself can undergo other transformations.

Oxidation Pathways of the Pyridine Ring (e.g., N-Oxides)

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding pyridine N-oxide. Pyridine N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring for nucleophilic substitution and modify its electronic properties. nih.gov

The oxidation of pyridines is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. pipzine-chem.comgoogle.com The reaction is generally carried out in a suitable solvent, and the conditions are often mild. For 3-chloropyridine-4-boronic acid, the oxidation would likely proceed selectively at the pyridine nitrogen, leaving the boronic acid and chloro substituents intact, although the stability of the boronic acid group under oxidative conditions should be considered.

The resulting 3-chloro-4-(borono)pyridine N-oxide would be a versatile synthetic intermediate. The N-oxide functionality can be retained in the final product or removed via reduction. The synthesis of various substituted pyridine N-oxides has been reported, highlighting the general applicability of this transformation. acs.org

Nucleophilic Substitution Reactions on the Pyridine Moiety

The chlorine atom on the pyridine ring of this compound is a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the chloride ion. However, the position of the chlorine atom at the 3-position of the pyridine ring generally renders it less reactive towards nucleophilic attack compared to chlorine atoms at the 2- or 4-positions. This reduced reactivity is attributed to the less effective stabilization of the negatively charged Meisenheimer intermediate that is formed during the reaction. For 3-substituted pyridines, the negative charge cannot be delocalized onto the electronegative nitrogen atom through resonance, which makes the intermediate less stable and the activation energy for the reaction higher. youtube.com

Despite this inherent lower reactivity, nucleophilic substitution can be achieved under specific conditions, often requiring elevated temperatures and strong nucleophiles. For instance, reactions with amines, which are good nucleophiles, can lead to the formation of the corresponding aminopyridine derivatives. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion to restore the aromaticity of the pyridine ring. youtube.com

While specific research detailing the nucleophilic substitution reactions of this compound is limited, analogous reactions with other chloropyridine derivatives provide insight into the expected reactivity. For example, the reaction of 4-chloropyridine with dimethylamine (B145610) proceeds via a nucleophilic aromatic substitution mechanism to yield 4-dimethylaminopyridine. youtube.com It is important to note that the presence of the boronic acid group and the protonated pyridine nitrogen in this compound could further modulate the reactivity of the chlorine atom. The protonated nitrogen atom, being more electron-withdrawing, might slightly activate the ring towards nucleophilic attack, although the effect is likely less pronounced for the 3-position.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | General Conditions |

| Ammonia | 3-Amino-4-(dihydroxyboranyl)pyridinium chloride | High temperature, pressure |

| Primary/Secondary Amine | 3-(Alkyl/Dialkyl)amino-4-(dihydroxyboranyl)pyridinium chloride | Elevated temperature |

| Alkoxide | 3-Alkoxy-4-(dihydroxyboranyl)pyridinium chloride | Strong base, elevated temperature |

Derivatization of the Boronic Acid Group (e.g., esterification, anhydrides)

The boronic acid group, -B(OH)₂, in this compound is a versatile functional group that can undergo several important derivatization reactions. These transformations are often employed to modify the compound's properties, such as its stability, solubility, or to protect the boronic acid moiety during other chemical transformations.

Esterification:

Boronic acids readily react with diols to form cyclic boronate esters. This is a reversible reaction often driven by the removal of water. Common diols used for this purpose include pinacol (B44631) (2,3-dimethyl-2,3-butanediol), ethylene (B1197577) glycol, and diethanolamine (B148213). The resulting boronate esters are generally more stable, less polar, and more easily purified by chromatography than the parent boronic acids. sigmaaldrich.com The formation of a pinacol ester, for example, converts the hydrophilic boronic acid into a more lipophilic derivative that is often used in Suzuki-Miyaura cross-coupling reactions. nih.gov

The esterification of this compound with a diol like pinacol would proceed under conditions that facilitate the removal of water, such as azeotropic distillation. The HCl salt would likely need to be neutralized prior to or during the reaction to achieve efficient esterification.

Anhydride (B1165640) Formation:

Boronic acids have a propensity to dehydrate and form cyclic or polymeric anhydrides, known as boroxines. Boroxines are six-membered rings containing alternating boron and oxygen atoms. This is a reversible process, and the equilibrium between the boronic acid and its anhydride can be influenced by the presence of water. sigmaaldrich.com In the solid state, boronic acids often exist as these anhydrides. For 3-Chloropyridine-4-boronic acid, the formation of the corresponding boroxine (B1236090), tris(3-chloro-4-pyridinyl)boroxin, is expected, especially under anhydrous conditions. The presence of varying amounts of the anhydride is common in commercial samples of boronic acids. sigmaaldrich.com The boroxine can typically be converted back to the monomeric boronic acid by treatment with water.

Table 2: Common Derivatization Reactions of the Boronic Acid Group

| Reagent | Derivative | Purpose |

| Pinacol | 2-(3-Chloro-4-pyridinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Protection, increased stability, use in cross-coupling |

| Ethylene Glycol | 2-(3-Chloro-4-pyridinyl)-1,3,2-dioxaborolane | Protection, modification of properties |

| Diethanolamine | Diethanolamine ester of 3-Chloropyridine-4-boronic acid | Increased stability, ease of handling |

| (Self-condensation) | Tris(3-chloro-4-pyridinyl)boroxin (anhydride) | Often forms spontaneously upon dehydration |

Mechanistic Investigations of 3 Chloropyridine 4 Boronic Acid Hcl Transformations

Elucidation of Suzuki-Miyaura Reaction Mechanism

The Suzuki-Miyaura reaction is a fundamental cross-coupling process that involves an organoboron compound (like 3-Chloropyridine-4-boronic acid HCl), an organic halide, and a palladium catalyst. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.netlibretexts.org

Oxidative Addition Step with Halogenated Substrates

The catalytic cycle initiates with the oxidative addition of a halogenated substrate to a low-valent palladium(0) complex. For a substrate like 3-chloropyridine (B48278), the palladium(0) catalyst inserts itself into the carbon-chlorine (C-Cl) bond. This is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the C-X bond generally follows the trend I > Br > Cl, making the activation of aryl chlorides more challenging. libretexts.org

The process involves the metal center being oxidized from Pd(0) to Pd(II), and the formation of a new square planar arylpalladium(II) halide complex. youtube.com Studies on various aryl chlorides, including chloropyridines, show that the electronic properties and steric hindrance of the phosphine (B1218219) ligands on the palladium catalyst are crucial for facilitating this step. nih.govnih.gov For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition of aryl chlorides. acs.org The oxidative addition of the C-Cl bond is typically a concerted, cis-addition process. youtube.com

Transmetalation Pathway Analysis

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid (the 3-chloropyridin-4-yl group) is transferred to the arylpalladium(II) complex, displacing the halide. This step has been the subject of extensive mechanistic debate. nih.govresearchgate.net

The presence of a base is essential for the transmetalation to proceed, but its precise role has been debated, leading to two primary proposed pathways. nih.govresearchgate.netchembites.org

The Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide (B78521) or carbonate) first reacts with the boronic acid, R-B(OH)₂, to form a more nucleophilic anionic boronate species, [R-B(OH)₃]⁻. researchgate.netacs.org This activated boronate then reacts with the arylpalladium(II) halide complex, LₙPd(Ar)X, to transfer the organic group. nih.gov Computational and mass spectrometry studies have provided evidence for the existence of boronate species in reaction mixtures. mdpi.com

The Oxo-Palladium Pathway (Path B): This alternative pathway posits that the base first reacts with the arylpalladium(II) halide complex in the presence of water to form a palladium-hydroxo complex, LₙPd(Ar)OH. nih.govchembites.org This hydroxo complex is more reactive and readily undergoes transmetalation with the neutral boronic acid. nih.gov

Systematic studies comparing the rates of stoichiometric reactions have provided strong evidence that for many Suzuki-Miyaura reactions conducted with weak bases in aqueous solvents, the oxo-palladium pathway is dominant. nih.govnih.gov The reaction of an isolated arylpalladium hydroxo complex with a neutral boronic acid was found to be significantly faster than the reaction between an arylpalladium halide complex and a pre-formed trihydroxyborate. nih.gov

Table 1: Comparison of Proposed Transmetalation Pathways

| Pathway | Initial Reaction | Key Intermediate | Reactivity |

|---|---|---|---|

| Boronate Pathway | Base + Boronic Acid | Anionic Boronate [R-B(OH)₃]⁻ | More nucleophilic boron species attacks Pd-X complex. |

| Oxo-Palladium Pathway | Base + Aryl-Pd-X Complex | Aryl-Pd-OH Complex | More reactive palladium species attacks neutral boronic acid. |

The transient and often rapid nature of the Suzuki-Miyaura catalytic cycle makes the direct observation of intermediates challenging. However, advanced techniques like low-temperature rapid injection Nuclear Magnetic Resonance (NMR) spectroscopy have enabled the detection and characterization of pre-transmetalation intermediates. libretexts.orgillinois.edu These studies have identified species with direct palladium-oxygen-boron (Pd-O-B) linkages, confirming their role before the transfer of the organic group. illinois.edu

Kinetic analyses of Suzuki coupling reactions, often monitored by techniques like gas chromatography or NMR spectroscopy, help determine the reaction rates and turnover frequencies (TOFs). researchgate.net Such studies reveal that the choice of ligand, base, and solvent significantly impacts the efficiency of the transmetalation step. For heteroarylboronic acids like 3-Chloropyridine-4-boronic acid, which can be prone to decomposition, understanding the kinetics is crucial for optimizing reaction conditions. nih.gov

Reductive Elimination to Form C-C Bonds

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the aryl group from the initial halide and the pyridyl group from the boronic acid) on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. acs.orgacs.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Reductive elimination typically proceeds from a three-coordinate arylpalladium(II) complex. acs.org The rate of this step can be influenced by the steric bulk of the ancillary ligands and the electronic nature of the coupling partners. nih.govberkeley.edu For instance, electron-withdrawing groups on the aryl ligands generally accelerate reductive elimination to form C-C bonds. nih.gov

Understanding Catalyst Deactivation Pathways

Other common deactivation pathways include:

Formation of Palladium Black: The aggregation of Pd(0) species into inactive palladium black is a common issue, often occurring when the reductive elimination step is slow or when the Pd(0) species is not sufficiently stabilized by its ligands.

Dimerization of Intermediates: Palladium(II) aryl intermediates can sometimes form inactive bridged dimers, particularly at high catalyst concentrations or with certain ligands. nih.govacs.orgchemrxiv.org

Protodeboronation: Boronic acids, especially electron-deficient heteroarylboronic acids, can undergo protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene and boric acid. nih.govresearchgate.net This is a significant side reaction that consumes the boronic acid reagent.

Homocoupling: The boronic acid can undergo homocoupling to form a symmetrical biaryl product (e.g., a bipyridine). This side reaction can sometimes be promoted by the reaction conditions. researchgate.net

Mechanistic studies focusing on these deactivation pathways are crucial for designing more robust and efficient catalytic systems for challenging substrates like this compound.

Formation of Inactive Metal Species

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the catalyst can be deactivated through various pathways, leading to the formation of inactive metal species. A common deactivation route is the formation of palladium black, which consists of agglomerated palladium(0) particles. This process is often linked to slow steps within the catalytic cycle; if the regeneration of the active catalytic species is slow, palladium(0) intermediates may aggregate and precipitate out of the solution. The rate of the catalytic turnover is critical, and efficient catalyst systems that promote rapid reaction steps can subdue these unwanted decomposition pathways wikipedia.org.

Catalyst Poisoning by Product Coordination

A significant challenge in the cross-coupling of nitrogen-containing heterocycles is the potential for catalyst poisoning. The nitrogen atom in pyridine (B92270) and its derivatives is known to be a strong coordinator to palladium centers. nih.gov This coordination can occur with both the 3-chloropyridine-4-boronic acid starting material and, more importantly, the resulting biaryl product.

When the product of the coupling reaction coordinates strongly to the palladium(II) intermediate, it can inhibit subsequent steps in the catalytic cycle, such as reductive elimination, or prevent the catalyst from re-entering the cycle. This leads to a decrease in catalytic activity or complete poisoning. nih.gov Studies on directed C-H activation have shown that the strongly coordinating nitrogen atoms in pyridines and quinolines are notorious for poisoning Pd(II) catalysts. nih.gov To overcome this, specific catalytic systems have been developed, for instance, using Pd2(dba)3 under aerobic conditions, which can help avoid the conventional deactivating coordination pathways. nih.gov

Side Reactions and Mitigation Strategies

Protodeboronation is a common and detrimental side reaction in Suzuki-Miyaura couplings, where the carbon-boron bond of the organoboronic acid is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. wikipedia.org The susceptibility to protodeboronation is highly dependent on the structure of the boronic acid and the reaction pH. nih.govacs.org

For pyridyl boronic acids, the position of the boronic acid group dramatically influences stability. While 2-pyridyl boronic acids are known to be notoriously unstable and undergo rapid protodeboronation, 3- and 4-pyridyl boronic acids are significantly more stable. acs.orgresearchgate.neted.ac.uknih.gov Studies have shown that the half-life for protodeboronation of 4-pyridyl boronic acid is greater than one week under conditions where the 2-pyridyl isomer decomposes in under a minute. acs.orged.ac.uknih.gov This enhanced stability is attributed to the absence of a unimolecular fragmentation pathway that is available to the zwitterionic form of the 2-pyridyl isomer at neutral pH. nih.govacs.org

Control Strategies:

pH Control: The rate of protodeboronation is highly pH-dependent. acs.org Conducting reactions at a pH away from the pKa of the boronic acid can minimize the concentration of the most reactive species and thus reduce the rate of this side reaction. nih.gov

Use of Boronate Esters: Protecting the boronic acid as an ester, such as an N-methyliminodiacetic acid (MIDA) boronate or an organotrifluoroborate, can increase stability. wikipedia.orgresearchgate.net These "slow-release" strategies ensure that the concentration of the free, unstable boronic acid in the reaction mixture remains low, minimizing side reactions. wikipedia.org

Rapid Catalysis: Employing highly active catalysts that promote a rapid catalytic turnover ensures that the desired cross-coupling reaction occurs much faster than the competing protodeboronation. wikipedia.org

Table 1: Relative Stability of Pyridyl Boronic Acid Isomers to Protodeboronation

| Isomer | Relative Rate of Protodeboronation | Stability | Reference |

|---|---|---|---|

| 2-Pyridyl Boronic Acid | Rapid (t₀.₅ ≈ 25–50 s at pH 7, 70 °C) | Low | acs.orged.ac.uknih.gov |

| 3-Pyridyl Boronic Acid | Very Slow (t₀.₅ > 1 week at pH 12, 70 °C) | High | acs.orged.ac.uknih.gov |

Oxidative degradation is another potential pathway that competes with the desired cross-coupling reaction. nih.gov In this process, the boronic acid is oxidized, typically to the corresponding hydroxylated compound (a phenol (B47542) or, in this case, 3-chloro-4-hydroxypyridine) and boric acid. nih.govsigmaaldrich.com This reaction can be mediated by dissolved oxygen or other oxidizing species present in the reaction mixture. Studies on peptide boronic acids have shown that in the presence of an oxidant like hydrogen peroxide, the boronic acid group is cleaved to yield an alcohol. nih.gov

Mitigation of oxidative degradation primarily involves conducting reactions under an inert atmosphere (e.g., nitrogen or argon) to carefully exclude oxygen. nih.gov The choice of solvent and base can also influence the rate of this side reaction.

Homocoupling of the boronic acid to form a symmetrical 4,4'-bi(3-chloropyridine) is a possible side reaction in Suzuki-Miyaura couplings. However, a more complex challenge arises in controlling selectivity when the coupling partner is a polychlorinated aromatic or heteroaromatic compound. The principles governing selectivity in such systems are directly relevant to reactions involving 3-chloropyridine-4-boronic acid.

The site-selectivity of the cross-coupling is highly dependent on the catalyst, ligands, and reaction conditions. acs.orgnih.gov Different phosphine ligands, for example, can exhibit different selectivities due to their steric and electronic properties.

Table 2: Ligand and Condition Effects on Selectivity in Suzuki-Miyaura Couplings of Polychloroarenes

| Catalyst/Ligand System | Selectivity Observation | Rationale/Reference |

|---|---|---|

| Pd₂(dba)₃ / FcPPh₂ | Selective monoalkylation of polychlorinated pyridines. | The sterically encumbering and electron-rich ferrocenyl group of the ligand influences reactivity. acs.org |

| Pd/IPr | C4-selective coupling of 2,4-dichloropyridines. | The bulky N-heterocyclic carbene (NHC) ligand controls the regioselectivity of the oxidative addition step. nih.gov |

| Ligand-free (Jeffery-type conditions) | Remarkable C4-selectivity for 2,4-dichloropyridine. | Believed to involve palladium nanoparticles, altering the catalytic species and thus the selectivity. nih.gov |

These examples demonstrate that by carefully selecting the reaction parameters, it is possible to control the outcome of the reaction and minimize undesired products, including those from homocoupling or reaction at an incorrect site.

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of complex organic reactions. For pyridyl boronic acids, DFT studies have provided critical insights into their stability and reactivity.

Computational studies have successfully explained the dramatic difference in stability towards protodeboronation between pyridyl boronic acid isomers. nih.govacs.org DFT calculations revealed that the transition state for the protodeboronation of the 2-pyridyl isomer is stabilized by a key hydrogen bonding interaction, which is absent in the transition state for the 3- and 4-pyridyl isomers. nih.gov This lack of stabilization results in a much higher energy barrier for protodeboronation, explaining the observed high stability of 3-chloropyridine-4-boronic acid. nih.gov

Furthermore, computational chemistry is used to predict reaction outcomes and rationalize observed selectivities in cross-coupling reactions. By calculating parameters such as the bond dissociation energies of different carbon-halogen bonds in a substrate, researchers can predict which site is more likely to undergo oxidative addition with the palladium catalyst. acs.org DFT and Time-Dependent DFT (TD-DFT) calculations are also employed to understand the structural and spectroscopic properties of the palladium complexes that act as catalysts in these reactions. researchgate.net

DFT Calculations for Reaction Energy Profiles

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a framework to model the electronic structure of molecules and predict their behavior in chemical reactions. For transformations involving 3-Chloropyridine-4-boronic acid, DFT can be employed to map out the complete reaction energy profile of a catalytic cycle, such as the Suzuki-Miyaura coupling. This profile illustrates the energy changes that occur as reactants are converted into products through various transition states and intermediates.

The key steps in a typical palladium-catalyzed Suzuki-Miyaura coupling cycle that can be modeled using DFT include:

Oxidative Addition: The initial step involves the addition of the aryl halide (3-chloropyridine) to a low-valent palladium(0) complex. DFT calculations can determine the activation energy barrier for this step, which is often rate-determining. The electronic properties of the pyridine ring, influenced by the electron-withdrawing chloro group and the nitrogen atom, are critical in this phase.

Transmetalation: Following oxidative addition, the boronic acid (or its boronate form) transfers its organic group (the pyridyl ring) to the palladium center. The energy profile of this step is highly dependent on the nature of the base used and the coordination of the boronic acid to the metal. DFT can model the structure of the key four-membered transition state involved in this transfer.

Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. The energy barrier for this step determines the facility with which the final product is released.

A hypothetical reaction energy profile for the Suzuki-Miyaura coupling of 3-Chloropyridine-4-boronic acid with a generic aryl bromide (Ar-Br) is presented below. The energies are illustrative and represent typical values obtained from DFT calculations for similar systems.

Table 1: Hypothetical DFT-Calculated Relative Free Energies for the Suzuki-Miyaura Coupling of 3-Chloropyridine-4-boronic acid

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Pd(0)L₂ + 3-chloropyridine + Ar-B(OH)₂ | 0.0 |

| 2 | Oxidative Addition Transition State | +15.2 |

| 3 | Oxidative Addition Intermediate (L₂Pd(II)(3-pyridyl)(Cl)) | -5.8 |

| 4 | Transmetalation Transition State | +12.5 |

| 5 | Post-Transmetalation Intermediate (L₂Pd(II)(3-pyridyl)(Ar)) | -10.1 |

| 6 | Reductive Elimination Transition State | +18.7 |

| 7 | Product Complex (L₂Pd(0)-Product) | -25.3 |

| 8 | Free Product + Regenerated Catalyst | -22.0 |

Note: Energies are hypothetical and for illustrative purposes only. L represents a phosphine ligand.

These calculations provide invaluable insights into the feasibility of each elementary step and help identify potential bottlenecks in the catalytic cycle.

Prediction of Reactivity and Selectivity in Catalytic Cycles

Beyond mapping energy profiles, DFT calculations are instrumental in predicting the reactivity and selectivity of catalytic transformations involving this compound. The inherent electronic and steric properties of this substrate play a crucial role in its chemical behavior.

Reactivity: The reactivity of 3-Chloropyridine-4-boronic acid in a Suzuki-Miyaura coupling is influenced by several factors that can be computationally modeled:

Electronic Effects: The presence of an electron-withdrawing chlorine atom and the pyridine nitrogen atom can influence the rate of oxidative addition. DFT can quantify the electron density at the carbon atom bearing the chlorine, providing an indication of its susceptibility to oxidative addition.

Acidity of the Boronic Acid: The Lewis acidity of the boron center is a key factor in the transmetalation step. A study on 3-pyridylboronic acid has shown that the pyridine nitrogen can influence the acidity of the boron center. elsevierpure.com DFT can be used to calculate the pKa of the boronic acid and assess its propensity to form the active boronate species in the presence of a base.

Selectivity: In molecules with multiple potential reaction sites, selectivity is a critical issue. For derivatives of 3-Chloropyridine-4-boronic acid that might possess other reactive groups, DFT can be used to predict the most likely site of reaction. This is achieved by comparing the activation energy barriers for competing reaction pathways. For instance, if a molecule contained both a chloro and a bromo substituent, DFT could predict which halide would preferentially undergo oxidative addition.

Table 2: Predicted Reactivity Parameters for Halopyridines in Suzuki-Miyaura Coupling

| Substrate | C-X Bond Dissociation Energy (kcal/mol) (Illustrative) | LUMO Energy (eV) (Illustrative) | Predicted Relative Reactivity |

| 3-Iodopyridine | 65 | -1.2 | High |

| 3-Bromopyridine | 78 | -1.0 | Medium |

| 3-Chloropyridine | 95 | -0.8 | Low |

Note: The values are illustrative and intended to demonstrate the type of data that can be generated through DFT calculations to predict reactivity trends.

The bond dissociation energy (BDE) of the carbon-halogen bond and the Lowest Unoccupied Molecular Orbital (LUMO) energy are common descriptors calculated via DFT to predict the ease of oxidative addition. A lower BDE and a lower LUMO energy generally correlate with higher reactivity in Suzuki-Miyaura coupling reactions.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Heterocyclic Scaffolds

The pyridine (B92270) motif is a ubiquitous feature in a vast array of biologically active compounds and functional materials. 3-Chloropyridine-4-boronic acid HCl serves as a key starting material for the synthesis of highly substituted and complex pyridine-containing structures. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds. researchgate.netsigmaaldrich.com

Synthesis of Substituted Bipyridines and Poly(hetero)aryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and pyridylboronic acids are instrumental in this process for creating biaryl and heteroaryl structures. researchgate.netsigmaaldrich.com While direct examples of this compound in the synthesis of a wide range of substituted bipyridines and poly(hetero)aryls are not extensively documented in readily available literature, the reactivity of related chloropyridines and pyridylboronic acids provides a strong indication of its potential. For instance, the coupling of various chloropyridines with arylboronic acids is a well-established method for generating arylpyridines. researchgate.net

The general strategy involves the palladium-catalyzed reaction between the boronic acid and a suitable halo-aryl or halo-heteroaryl partner. The chlorine atom on the pyridine ring of this compound can also participate in cross-coupling reactions, offering a pathway to di-substituted pyridine derivatives.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with Pyridine Derivatives

| Pyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 3-Chloropyridine (B48278) | 4-Tolylboronic acid | Pd(OAc)₂ / PPh₃ | 3-(p-tolyl)pyridine | Current time information in Fresno County, US. |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | 3,5-dichloro-2-phenylpyridine | researchgate.net |

| 2-Chloropyridine (B119429) | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | 2-(2-methoxyphenyl)pyridine | sigmaaldrich.com |

Modular Assembly of Pyridine-Containing Architectures

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is a powerful approach in drug discovery and materials science. This compound is an excellent candidate for such strategies due to its bifunctional nature. The boronic acid group allows for a primary coupling reaction, while the chloro substituent provides a handle for subsequent functionalization.

This modular approach enables the systematic variation of substituents on the pyridine core, allowing for the generation of libraries of compounds with diverse structures and properties. While specific, large-scale modular assembly examples using this exact reagent are not prevalent in the literature, the principles of such syntheses are well-established with similar building blocks.

Stereoselective Synthesis Utilizing Chiral Auxiliaries or Catalysis

The introduction of chirality into pyridine-containing molecules is of paramount importance, particularly in medicinal chemistry. While there is a lack of specific examples in the reviewed literature detailing the direct use of this compound in stereoselective synthesis involving chiral auxiliaries or catalysis, the broader field of asymmetric synthesis offers potential avenues.

For instance, chiral ligands on the palladium catalyst in Suzuki-Miyaura couplings can induce enantioselectivity in the formation of atropisomeric biaryls. Alternatively, the pyridine nitrogen of the product could be used to direct a subsequent stereoselective reaction on an adjacent prochiral center. Further research is needed to explore the potential of this compound in this specialized area of synthesis.

Role in Precursor Synthesis for Functional Materials

The unique electronic properties of the pyridine ring make it a valuable component in the design of functional organic materials. This compound serves as a precursor for the synthesis of building blocks that can be incorporated into larger systems with tailored optoelectronic properties.

Development of Conjugated Polymers and Oligomers

Conjugated polymers and oligomers containing pyridine units are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electron-deficient nature of the pyridine ring can influence the electronic band gap and charge transport properties of these materials.

The Suzuki-Miyaura polymerization, a step-growth polymerization technique, is a common method for synthesizing such polymers. In this process, a dibromo monomer is reacted with a diboronic acid (or its ester) monomer in the presence of a palladium catalyst. While specific examples of polymers synthesized directly from this compound are not readily found, its structure suggests its potential as a monomer or as a building block for a monomer in such polymerizations. The resulting polymers would feature a regularly substituted pyridine unit, potentially leading to materials with interesting properties.

Synthesis of Building Blocks for Optoelectronic Materials

The development of novel organic materials for optoelectronic applications is a rapidly advancing field. Pyridine-containing compounds are frequently used as building blocks for these materials due to their thermal stability and electron-accepting properties. Current time information in Sacramento, CA, US. this compound can be used to synthesize key intermediates for these materials. Current time information in Sacramento, CA, US.

For example, through Suzuki-Miyaura coupling, it can be reacted with various aromatic and heteroaromatic bromides to create a diverse range of π-conjugated systems. These systems can then be further elaborated to produce materials for applications such as OLEDs and solar cells. Current time information in Sacramento, CA, US. The presence of the chlorine atom offers a site for further modification, allowing for the fine-tuning of the material's electronic and physical properties.

Table 2: Potential Building Blocks for Optoelectronic Materials from Pyridine Boronic Acids

| Pyridine Boronic Acid Derivative | Coupling Partner | Potential Application of Product | Reference |

| 4-Chloropyridine-3-boronic acid | Dibromo-fluorene | Precursor for blue-emitting polymers in OLEDs | Current time information in Sacramento, CA, US. |

| Pyridylboronic acid | Thiophene derivatives | Building block for low band-gap polymers in OPVs | Current time information in Sacramento, CA, US. |

Research on this compound in Nanomaterials Remains Undocumented

Despite a comprehensive review of available scientific literature, no specific research findings or detailed data on the application of this compound in the synthesis and functionalization of nanomaterials have been identified.

While the broader class of boronic acids and their derivatives are recognized for their significant role in advanced organic synthesis and materials science, specific studies detailing the use of this compound in the realm of nanotechnology are not present in the surveyed resources. Boronic acids, in general, are known to be versatile building blocks, participating in reactions that form robust covalent bonds, which is a critical aspect of constructing and modifying nanomaterials. Their ability to interact with diols has been harnessed in the development of sensors and for surface modifications.

However, the specific properties and potential applications of the 3-chloro-4-boronic acid isomer of pyridinyl boronic acid in this advanced field have not been explored in the available literature. Research often focuses on more commonly available or reactive isomers, such as 4-Chloropyridine-3-boronic acid, for which some applications in materials science are noted.

Consequently, a detailed article on the role of this compound in nanomaterials synthesis and functionalization, including data tables and specific research findings as requested, cannot be generated at this time due to the absence of foundational research on the topic. Further investigation and new research would be required to elucidate the potential of this specific compound in the field of nanotechnology.

Comparative Analysis and Future Research Directions

Comparison of 3-Chloropyridine-4-boronic Acid HCl Reactivity with Analogues

The reactivity of pyridinylboronic acids in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, is intricately influenced by the position and nature of substituents on the pyridine (B92270) ring.

Positional Isomers (e.g., 2-Chloropyridine-4-boronic acid)

The position of the chlorine atom on the pyridine ring significantly impacts the reactivity of the corresponding boronic acid. In general, 2-chloropyridines are more reactive towards nucleophilic substitution than their 3-chloro counterparts. This is attributed to the ability of the nitrogen atom at the 1-position to stabilize the negative charge that develops during the transition state of the substitution reaction through a resonance effect. This enhanced reactivity of the 2-chloro isomer can also influence its performance in catalytic cross-coupling reactions.

| Compound | Position of Chlorine | General Reactivity in Nucleophilic Substitution |

| 3-Chloropyridine-4-boronic acid | 3-position | Less reactive |

| 2-Chloropyridine-4-boronic acid | 2-position | More reactive |

Halogen Analogues (e.g., 3-Fluoropyridine-4-boronic acid)

The nature of the halogen substituent at the 3-position also modulates the reactivity of the pyridine-4-boronic acid. Fluorine is the most electronegative halogen, and its strong electron-withdrawing inductive effect is expected to significantly influence the electronic properties of the pyridine ring. This can lead to a higher reactivity of 3-Fluoropyridine-4-boronic acid in reactions where the rate-limiting step is facilitated by a more electron-deficient aromatic ring, such as the oxidative addition in Suzuki-Miyaura coupling.

| Compound | Halogen at 3-position | Electronegativity of Halogen | Carbon-Halogen Bond Strength |

| 3-Chloropyridine-4-boronic acid | Chlorine | 3.16 | ~340 kJ/mol |

| 3-Fluoropyridine-4-boronic acid | Fluorine | 3.98 | ~485 kJ/mol |

Differences in Stability and Functional Group Tolerance